

Application Notes and Protocols for N-Nitroso-Salbutamol Analysis

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Compound of Interest

Compound Name: *N-Nitroso-Salbutamol*

Cat. No.: *B13451198*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of **N-Nitroso-Salbutamol**, a nitrosamine impurity of the active pharmaceutical ingredient (API) Salbutamol. The following protocols are designed to ensure accurate and reliable quantification of this impurity in pharmaceutical matrices, addressing a critical aspect of drug safety and quality control.

Introduction

N-Nitroso-Salbutamol is a nitrosamine impurity that can form in pharmaceutical products containing Salbutamol, a widely used bronchodilator.[1] Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies require stringent control and monitoring of these impurities in drug substances and products.[2] Effective sample preparation is a critical prerequisite for sensitive and accurate analysis, aiming to isolate **N-Nitroso-Salbutamol** from the sample matrix and minimize interferences.[1] This document outlines a validated direct injection method and provides generalized protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) that can be adapted for this analysis.

Physicochemical Properties of N-Nitroso-Salbutamol

A fundamental understanding of the analyte's properties is crucial for developing effective sample preparation strategies.

Property	Value	Source(s)
Chemical Name	N-(tert-butyl)-N-(2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl)nitrous amide	[3][4][5]
Molecular Formula	C ₁₃ H ₂₀ N ₂ O ₄	[3][4][6]
Molecular Weight	268.31 g/mol	[3][4]
Appearance	White to Off-White Solid	[3]

Protocol 1: Direct Injection / "Dilute and Shoot" Method

This is a straightforward and validated method suitable for relatively clean sample matrices like Salbutamol drug substances and finished products.[7][8]

Objective

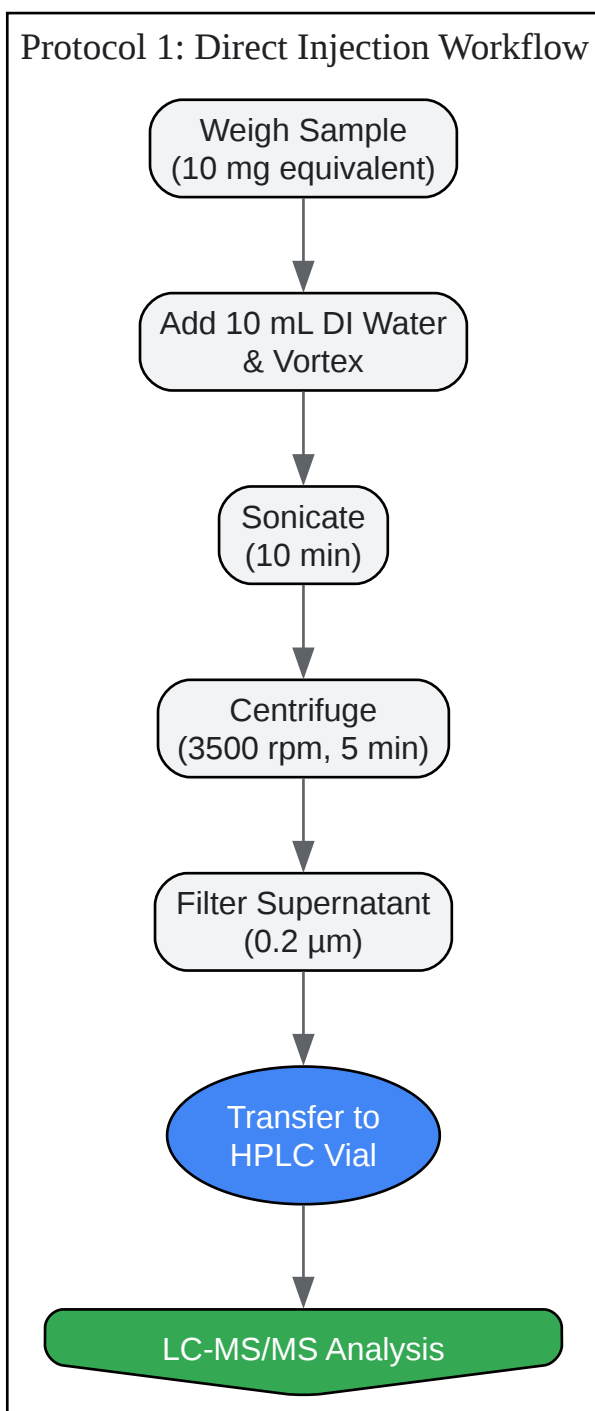
To rapidly prepare samples for the quantification of **N-Nitroso-Salbutamol** by LC-MS/MS with minimal sample manipulation.

Experimental Protocol

- **Sample Weighing:** Accurately weigh an amount of the powdered sample equivalent to 10 mg of Salbutamol drug substance into a 15 mL polypropylene conical centrifuge tube.[7]
- **Dissolution:** Add 10 mL of deionized water to the centrifuge tube.[7]
- **Extraction:** Vortex the tube to mix well and sonicate for 10 minutes to ensure complete dissolution of the analyte.[7]
- **Centrifugation:** Centrifuge the sample at 3500 rpm (or approximately 3000 x g) for 5 minutes to pelletize any insoluble excipients.[7][8]

- Filtration: Filter the supernatant through a 0.2 μm nylon or PVDF membrane filter into an HPLC vial.[7][8]
- Analysis: The sample is now ready for injection into the LC-MS/MS system.

Workflow Diagram



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Caption: Workflow for the Direct Injection sample preparation method.

Protocol 2: Solid-Phase Extraction (SPE) - Generalized Method

This proposed protocol is for more complex matrices or when lower detection limits are required. It is based on techniques used for other polar nitrosamines and aims to concentrate the analyte and remove matrix interferences.[9][10][11] The selection of the SPE sorbent is critical; mixed-mode cation exchange (e.g., Oasis MCX, Strata-X-C) or hydrophilic-lipophilic balanced (HLB) sorbents are good starting points for method development due to their ability to retain polar compounds.[10][12]

Objective

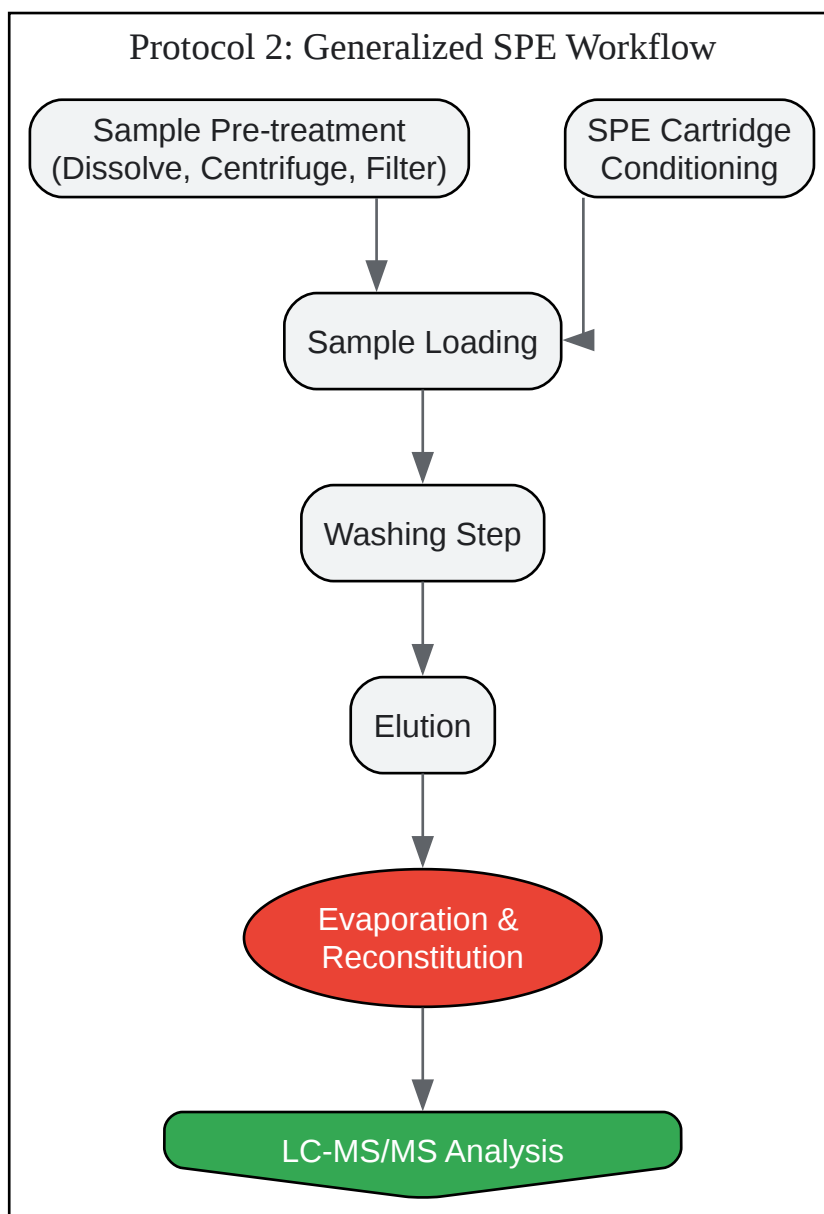
To clean up and concentrate **N-Nitroso-Salbutamol** from complex sample matrices, thereby reducing matrix effects and improving sensitivity.

Experimental Protocol (To be optimized)

- Sample Pre-treatment:
 - Weigh a homogenized sample and dissolve it in an appropriate aqueous solution (e.g., water with a small percentage of acid like formic acid to ensure the analyte is protonated). [11]
 - Centrifuge and filter the sample as described in Protocol 1 to remove particulates.
- SPE Cartridge Conditioning:
 - Condition a mixed-mode cation exchange SPE cartridge (e.g., 500 mg/6 mL) sequentially with 6 mL of methanol followed by 6 mL of deionized water. Do not allow the cartridge to dry.[11]
- Sample Loading:

- Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[\[13\]](#)
- Washing:
 - Wash the cartridge with 6 mL of a weak solvent, such as 0.1% formic acid in water, to remove hydrophilic interferences.[\[11\]](#)
 - A second wash with a mild organic solvent (e.g., 5% methanol in water) can be included to remove less polar interferences.
- Elution:
 - Elute the **N-Nitroso-Salbutamol** from the cartridge using 6 mL of an appropriate solvent. For a mixed-mode cation exchange sorbent, an elution solvent containing a base, such as 5% ammonium hydroxide in methanol, is typically effective.[\[11\]](#)
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
 - Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Workflow Diagram



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Caption: Generalized workflow for Solid-Phase Extraction (SPE).

Protocol 3: Liquid-Liquid Extraction (LLE) - Generalized Method

This proposed LLE protocol is an alternative for isolating **N-Nitroso-Salbutamol** from aqueous sample matrices. The choice of extraction solvent is critical and depends on the polarity of the

analyte. Dichloromethane is a common and effective solvent for a wide range of nitrosamines.
[14][15]

Objective

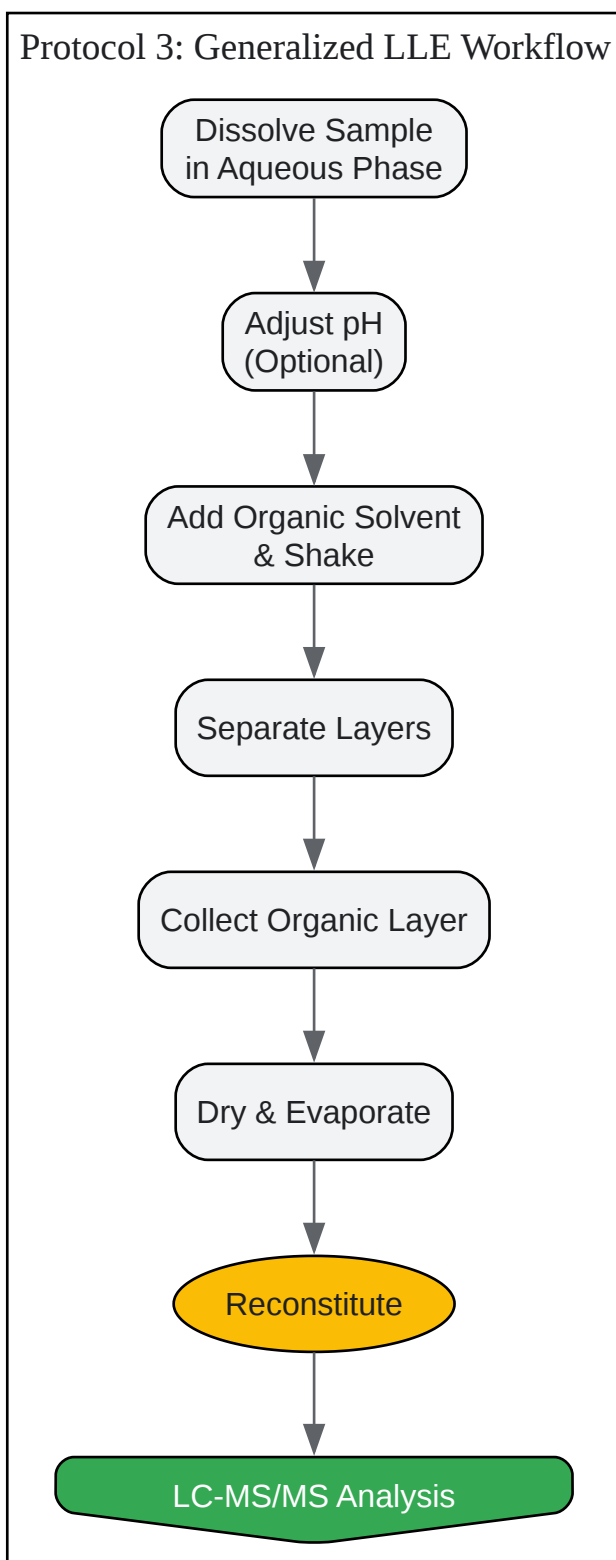
To isolate **N-Nitroso-Salbutamol** from an aqueous sample solution into an immiscible organic solvent for subsequent analysis.

Experimental Protocol (To be optimized)

- Sample Preparation:
 - Dissolve a weighed amount of the sample in a known volume of aqueous solution (e.g., 10 mL of deionized water or a buffer solution) in a separatory funnel or suitable extraction vessel.
- pH Adjustment (Optional but Recommended):
 - Adjust the pH of the aqueous sample. For many nitrosamines, extraction is efficient under neutral or slightly basic conditions (pH 7-8) to ensure they are in a non-ionized state.[14]
- Extraction:
 - Add an appropriate volume of an immiscible organic solvent (e.g., 10 mL of dichloromethane).[15]
 - Shake the mixture vigorously for 1-2 minutes, periodically venting the vessel to release pressure.
 - Allow the layers to separate completely.
- Collection of Organic Layer:
 - Carefully drain the lower organic layer (dichloromethane) into a clean collection flask.
 - Repeat the extraction step with a fresh portion of the organic solvent to improve recovery.
- Drying and Concentration:

- Pass the combined organic extracts through a column containing anhydrous sodium sulfate to remove any residual water.
- Evaporate the solvent to a small volume or to dryness under a gentle stream of nitrogen.
- Reconstitution:
 - Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis.

Workflow Diagram



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Caption: Generalized workflow for Liquid-Liquid Extraction (LLE).

Quantitative Data Summary

The following table summarizes the performance metrics for the validated direct injection method for **N-Nitroso-Salbutamol** and provides representative data for generalized SPE and LLE methods based on the analysis of other nitrosamines.

Parameter	Direct Injection (Validated for N-Nitroso-Salbutamol)	SPE (Generalized - Representative for Nitrosamines)	LLE (Generalized - Representative for Nitrosamines)
Recovery	70 - 125% [7]	> 80% [9] [10]	70 - 114% [14]
Limit of Detection (LOD)	0.1 µg/g (method) [7]	As low as 0.02 ng/mL [2]	0.15 - 0.37 µg/kg [14]
Limit of Quantification (LOQ)	0.2 µg/g (method) [7] , 0.025 µg/g [8]	0.50 - 1.24 µg/kg [14]	0.50 - 1.24 µg/kg [14]
Matrix Applicability	Drug Substance, Drug Product [7] [8]	Various Pharmaceuticals, Drinking Water [10] [16]	Meat Products, Aqueous Samples [14] [15]

Note: The data for SPE and LLE are provided as examples from studies on other nitrosamines and should be validated specifically for **N-Nitroso-Salbutamol**.

Conclusion

The choice of sample preparation technique for **N-Nitroso-Salbutamol** analysis depends on the sample matrix, required sensitivity, and available instrumentation. For quality control of drug substances and products, the validated Direct Injection method offers a rapid and efficient approach. For more complex matrices or when higher sensitivity is needed, Solid-Phase Extraction is recommended for its ability to clean up and concentrate the sample. Liquid-Liquid Extraction serves as a viable alternative. It is imperative that any chosen method, particularly the generalized SPE and LLE protocols, be fully validated to ensure it is fit for its intended purpose in line with regulatory requirements.

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